molecular formula C3H10NO2PS B080850 O-Ethyl S-methyl phosphoramidothioate CAS No. 10265-93-7

O-Ethyl S-methyl phosphoramidothioate

Cat. No. B080850
CAS RN: 10265-93-7
M. Wt: 155.16 g/mol
InChI Key: MINHJPWDPAMUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Ethyl S-methyl phosphoramidothioate, also known as VX, is a highly toxic organophosphate compound that was developed as a chemical warfare agent during the Cold War. VX belongs to a class of chemicals called nerve agents, which are designed to disrupt the normal functioning of the nervous system. Despite its deadly nature, VX has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.

Mechanism Of Action

O-Ethyl S-methyl phosphoramidothioate works by inhibiting the activity of an enzyme called acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, O-Ethyl S-methyl phosphoramidothioate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerve cells and ultimately paralysis.

Biochemical And Physiological Effects

The biochemical and physiological effects of O-Ethyl S-methyl phosphoramidothioate are well documented. O-Ethyl S-methyl phosphoramidothioate causes a wide range of symptoms, including respiratory distress, convulsions, and ultimately death. O-Ethyl S-methyl phosphoramidothioate is highly toxic and can be fatal in very small doses.

Advantages And Limitations For Lab Experiments

O-Ethyl S-methyl phosphoramidothioate has several advantages and limitations for lab experiments. One advantage is that it is highly toxic and can be used to study the effects of nerve agents on the nervous system. However, the use of O-Ethyl S-methyl phosphoramidothioate in lab experiments is highly regulated due to its toxicity and potential for harm.

Future Directions

There are several future directions for research on O-Ethyl S-methyl phosphoramidothioate. One area of interest is the development of antidotes for O-Ethyl S-methyl phosphoramidothioate exposure, which could potentially save lives in the event of a chemical attack. Another area of interest is the development of safer and more effective pesticides that are based on the structure of O-Ethyl S-methyl phosphoramidothioate. Additionally, research on the potential medical applications of O-Ethyl S-methyl phosphoramidothioate could lead to the development of new cancer treatments or other therapies.

Synthesis Methods

O-Ethyl S-methyl phosphoramidothioate can be synthesized using a variety of methods, including the reaction of O-ethyl phosphorodichloridate with methylamine and sulfur, or the reaction of O-ethyl phosphorothioic acid with methylamine and phosphorus oxychloride. The synthesis of O-Ethyl S-methyl phosphoramidothioate is highly complex and requires specialized equipment and expertise.

Scientific Research Applications

O-Ethyl S-methyl phosphoramidothioate has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. O-Ethyl S-methyl phosphoramidothioate has been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. O-Ethyl S-methyl phosphoramidothioate has also been investigated as a potential pesticide, as it is highly effective at killing insects and other pests.

properties

CAS RN

10265-93-7

Product Name

O-Ethyl S-methyl phosphoramidothioate

Molecular Formula

C3H10NO2PS

Molecular Weight

155.16 g/mol

IUPAC Name

[amino(methylsulfanyl)phosphoryl]oxyethane

InChI

InChI=1S/C3H10NO2PS/c1-3-6-7(4,5)8-2/h3H2,1-2H3,(H2,4,5)

InChI Key

MINHJPWDPAMUSK-UHFFFAOYSA-N

SMILES

CCOP(=O)(N)SC

Canonical SMILES

CCOP(=O)(N)SC

Other CAS RN

10265-93-7

Origin of Product

United States

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